

A Comprehensive Technical Guide to 3,5,5-Trimethylhexanoyl Chloride

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Compound of Interest

Compound Name: *3,5,5-Trimethylhexanoyl chloride*

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This document provides a detailed overview of **3,5,5-trimethylhexanoyl chloride**, a key chemical intermediate. It covers its fundamental physicochemical properties, synthesis protocols, and primary reactivity, offering valuable insights for its application in research and development.

Core Properties

3,5,5-Trimethylhexanoyl chloride, also known as isononanoyl chloride, is a branched-chain acyl chloride.^{[1][2]} Its structure, featuring methyl groups at the 3 and 5 positions, imparts significant steric hindrance around the reactive acyl chloride group. This steric bulk influences its reaction kinetics, often resulting in more controlled and selective reactions compared to its linear counterparts.^[3]

Table 1: Physicochemical Data of **3,5,5-Trimethylhexanoyl Chloride**

Property	Value
Molecular Formula	C ₉ H ₁₇ ClO ^{[4][5][6]}
Molecular Weight	176.68 g/mol ^{[4][5][6]}
CAS Number	36727-29-4 ^{[2][5][6]}
Appearance	Liquid ^{[4][7]}
Boiling Point	188-190 °C ^{[1][2]}
Density	0.93 g/mL at 25 °C ^{[1][2]}
Refractive Index	n _{20/D} 1.436 ^{[1][2]}

Experimental Protocols: Synthesis

The most prevalent method for synthesizing **3,5,5-trimethylhexanoyl chloride** is the chlorination of its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid.^{[1][3]} Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent for this transformation.^{[1][3]}

Experimental Protocol: Synthesis via Chlorination with Thionyl Chloride

Objective: To synthesize **3,5,5-trimethylhexanoyl chloride** from 3,5,5-trimethylhexanoic acid.

Materials:

- 3,5,5-Trimethylhexanoic acid
- Thionyl chloride (SOCl₂)
- Reaction vessel with reflux condenser and gas trap
- Distillation apparatus

Procedure:

- In a reaction vessel, combine 3,5,5-trimethylhexanoic acid with an excess of thionyl chloride.

- Heat the mixture to reflux. The reaction produces sulfur dioxide (SO_2) and hydrogen chloride (HCl) as byproducts, which should be neutralized in a gas trap.[3]
- Monitor the reaction progress until the evolution of gas ceases, indicating the completion of the reaction.
- After the reaction is complete, remove the excess thionyl chloride, typically by distillation.
- The crude **3,5,5-trimethylhexanoyl chloride** can then be purified by fractional distillation under reduced pressure.

Reaction Scheme: $(\text{CH}_3)_3\text{CCH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{COOH} + \text{SOCl}_2 \rightarrow (\text{CH}_3)_3\text{CCH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{COCl} + \text{SO}_2 + \text{HCl}$ [3]

An alternative, though less common, approach involves the use of phosphorus chlorides such as PCl_3 or PCl_5 .[3]

Chemical Reactivity and Applications

The primary reactivity of **3,5,5-trimethylhexanoyl chloride** is characterized by nucleophilic acyl substitution at the electrophilic carbonyl carbon.[3][7] This reactivity allows for the synthesis of a variety of derivatives.

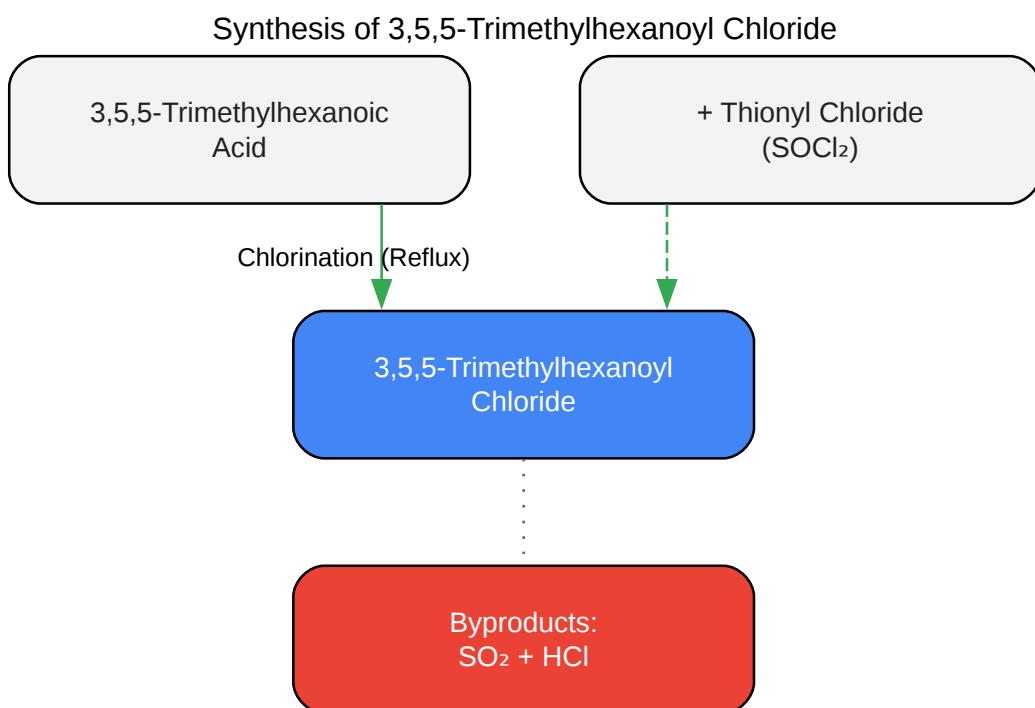
Key Reactions:

- Hydrolysis: Reacts with water to yield 3,5,5-trimethylhexanoic acid.[3]
- Alcoholysis: Forms esters upon reaction with alcohols.[3][7]
- Aminolysis: Reacts with amines to produce the corresponding amides.[3][7]

Due to its reactivity, **3,5,5-trimethylhexanoyl chloride** serves as a versatile intermediate in the synthesis of various compounds, including pharmaceuticals, crop protection agents, and organic peroxides.[1][8] It is used as a reagent in the synthesis of barbituric acid analogs and as a starting material for α -N-fattyacyl colistin nonapeptide derivatives.[1][9]

Visualization of Synthetic Pathway

The following diagram illustrates the primary synthetic route to **3,5,5-trimethylhexanoyl chloride**.



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Caption: Synthetic pathway of **3,5,5-Trimethylhexanoyl chloride**.

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